
1-Cyclopropyl-n1-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-n1-methylethane-1,2-diamine is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amine groups (-NH2), and features a cyclopropyl group attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-n1-methylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-n1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines.
Scientific Research Applications
1-Cyclopropyl-n1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-n1-methylethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a single amine group.
N-Methylcyclopropylamine: Contains a methyl group attached to the nitrogen atom.
1,2-Diaminocyclopropane: Features two amine groups attached to a cyclopropane ring.
Uniqueness
1-Cyclopropyl-n1-methylethane-1,2-diamine is unique due to its combination of a cyclopropyl group and two amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6(4-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KBFFLFNTBFWDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
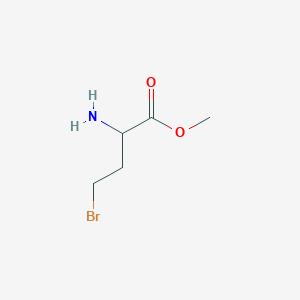
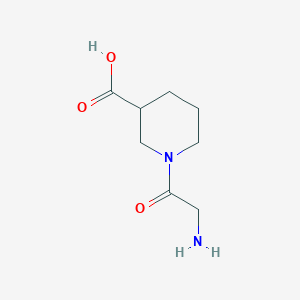
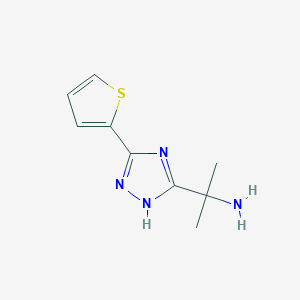

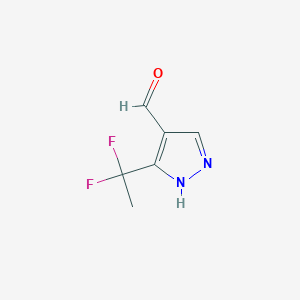
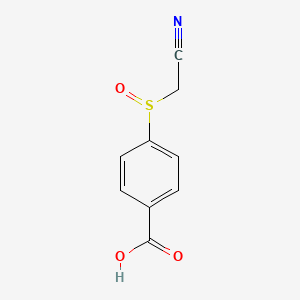
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
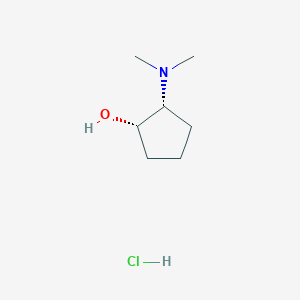
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)
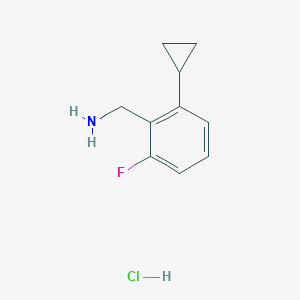
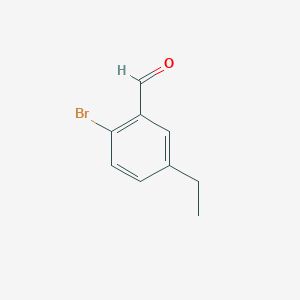
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
